
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring attached to an indole moiety, which is further functionalized with a carbaldehyde group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyridine moiety and the carbaldehyde group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods often optimize reaction conditions to minimize waste and maximize yield.
化学反应分析
Types of Reactions
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: 1-(pyridin-3-ylmethyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(pyridin-3-ylmethyl)-1H-indole-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(pyridin-3-ylmethyl)-1H-indole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde.
1-(pyridin-3-ylmethyl)-1H-indole-6-methanol: Similar structure but with a hydroxyl group instead of a carbaldehyde.
1-(pyridin-3-ylmethyl)-1H-indole-6-bromide: Similar structure but with a bromine atom instead of a carbaldehyde.
Uniqueness
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the pyridine and indole rings, along with the carbaldehyde group, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
属性
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZNAYFQMKSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
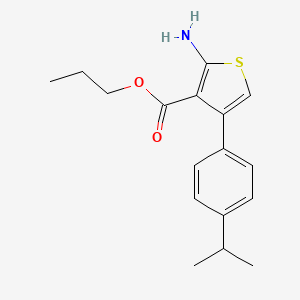
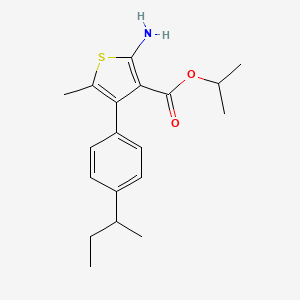
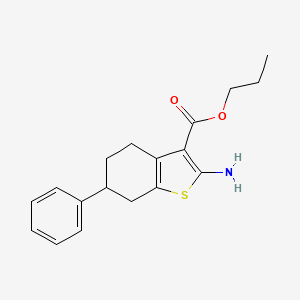
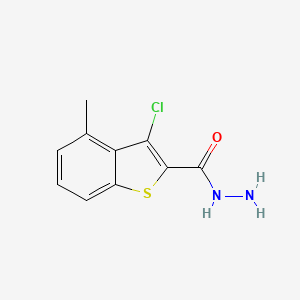

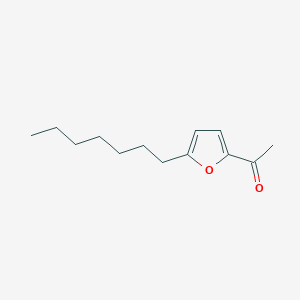
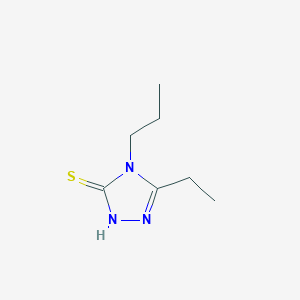
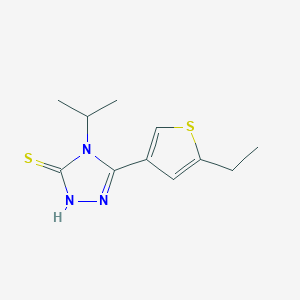
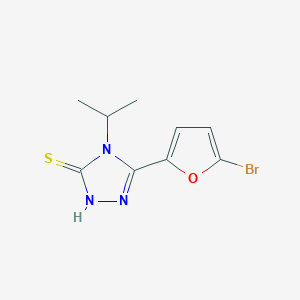
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)
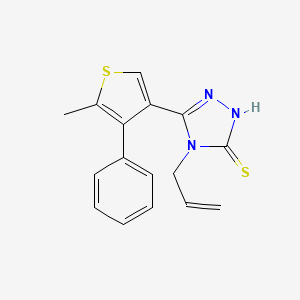
![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

